REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[CH2:8](N(CC)CC)C.[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].O>CN(C)C(=O)C>[CH2:16]([C:17]1[CH2:18][CH:19]2[CH:6]([CH:8]=1)[C:5](=[O:7])[CH2:20]2)[CH3:15]
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
79 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
255 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
116 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 115 to 117° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
to separate an organic layer
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was subjected to two extractions with hexane (each with 255 mL), and all the organic layers
|
Type
|
WASH
|
Details
|
washed with a 5% aqueous sodium bicarbonate solution (102 mL) and water (102 mL) in this order
|
Type
|
CONCENTRATION
|
Details
|
The obtained organic layer was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled (90-100° C., approximately 25 mmHg)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1CC2CC(C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.92 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[CH2:8](N(CC)CC)C.[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].O>CN(C)C(=O)C>[CH2:16]([C:17]1[CH2:18][CH:19]2[CH:6]([CH:8]=1)[C:5](=[O:7])[CH2:20]2)[CH3:15]
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
79 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
255 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
116 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 115 to 117° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
to separate an organic layer
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was subjected to two extractions with hexane (each with 255 mL), and all the organic layers
|
Type
|
WASH
|
Details
|
washed with a 5% aqueous sodium bicarbonate solution (102 mL) and water (102 mL) in this order
|
Type
|
CONCENTRATION
|
Details
|
The obtained organic layer was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled (90-100° C., approximately 25 mmHg)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1CC2CC(C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.92 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |